![molecular formula C12H12BrN3O2 B2967665 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde CAS No. 1884158-47-7](/img/structure/B2967665.png)
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyran ring, which is a six-membered heterocyclic, non-aromatic ring with five carbon atoms, one oxygen atom and four carbon-hydrogen bonds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The InChI code for this compound is1S/C8H11BrN2O/c9-7-4-5-10-11(7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . This code provides a way to encode the molecular structure in a simple text string. Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the bromine atom can be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The compound has a molecular weight of 231.09 . It is stored under an inert atmosphere at temperatures between 2-8°C . The physical form can be liquid, solid, or semi-solid .科学的研究の応用
Synthesis and Photophysical Properties
The synthesis of heterocyclic compounds, including those similar to 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde, has been explored for their unique photophysical properties. For instance, Patil et al. (2010) focused on the synthesis of heterocyclic orthoaminoaldehyde compounds through multistep reactions, revealing that the absorption and emission of these compounds depend on the substituents present on the newly annulated pyridine ring, showcasing the importance of specific solute-solvent interactions and electron donor-acceptor substituents in determining their fluorescence characteristics (Patil, Shelar, Rote, Toche, & Jachak, 2010).
Ligand Synthesis for Metal Complexes
Stagni et al. (2008) reported on the synthesis and characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes, where derivatives, including 5-bromo-2-(1H-tetrazol-5-yl)pyridine, acted as tetrazolate chelate ligands. These complexes exhibited a wide range of redox and emission properties, highlighting the essential role of the ancillary ligand in color tuning for potential applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Antibacterial Activity
Research on pyrazolo[3,4-b]pyridine derivatives, including synthesis from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde, has demonstrated their potential antibacterial activity. Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against various Gram-positive and Gram-negative bacteria. Compounds with a carboxamide group at the 5-position showed moderate to good activity, suggesting these derivatives as potential antibacterial agents (Panda, Karmakar, & Jena, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
将来の方向性
作用機序
Mode of Action
It is known that many pyrazole derivatives interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular targets . The downstream effects of these pathways would depend on the specific targets and the nature of their interaction with the compound.
特性
IUPAC Name |
5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-11-5-8-9(7-17)15-16(10(8)6-14-11)12-3-1-2-4-18-12/h5-7,12H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPRNOWISFUOQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)
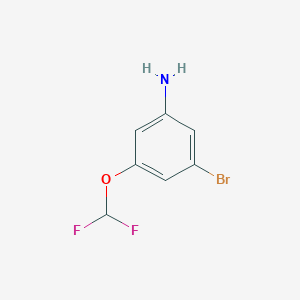
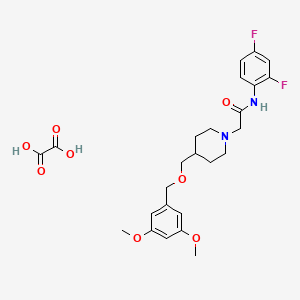
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)
![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)
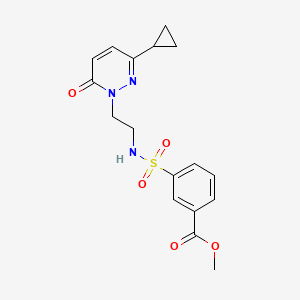
![(2E)-3-anilino-3-[(4-chlorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2967595.png)
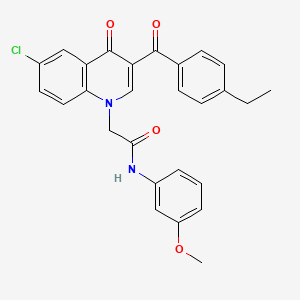
![2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2967600.png)
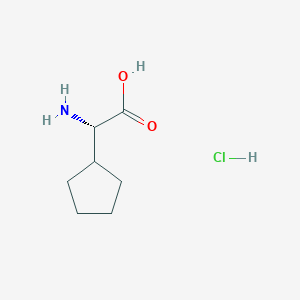
![3-[5-Methoxy-2-(pyridin-2-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2967602.png)
![2-[(4-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2967603.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/no-structure.png)
![[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2967605.png)
